![molecular formula C27H28N6O2S B2796459 2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(2,5-dimethylphenyl)acetamide CAS No. 1224010-60-9](/img/no-structure.png)

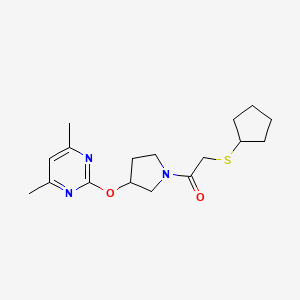

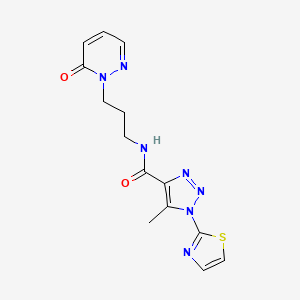

2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(2,5-dimethylphenyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Synthesis and Biological Activities

Anticancer and Antimicrobial Activities : A study by Riyadh et al. (2013) explores the synthesis of triazole, triazolotriazine, and pyrazolotriazine derivatives incorporating antipyrine moieties, revealing some compounds with significant anticancer and antimicrobial activities (Riyadh, Kheder, & Asiry, 2013).

Green Synthesis of Heterocycles : Abdelhamid et al. (2016) report on the green, solvent-free synthesis of pyrazolopyrimidines, azolopyridazines, and thienopyridines containing the triazole moiety, with some showing competitive antimicrobial activities (Abdelhamid, El-Idreesy, Abdel-Riheem, & Dawoud, 2016).

Insecticidal Assessment : Fadda et al. (2017) synthesized a variety of heterocycles incorporating a thiadiazole moiety, which were tested as insecticidal agents against the cotton leafworm, demonstrating the potential of such compounds in pest control (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).

Antimicrobial and Antifungal Activities : New pyrazoline and pyrazole derivatives were synthesized by Hassan (2013) and showed promising antibacterial and antifungal properties, highlighting their potential in developing new antimicrobial agents (Hassan, 2013).

作用機序

Target of Action

The primary targets of this compound appear to be adenosine receptors . Adenosine receptors play a crucial role in biochemical processes like energy transfer and signal transduction. They are involved in promoting sleep, regulating blood flow, and suppressing seizure activity among other functions.

Mode of Action

The compound interacts with its targets, the adenosine receptors, by binding to them. The pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold in the compound was chosen as a pharmacophore for the adenosine receptors . It was substituted at the 5 position with reactive linkers of different lengths . These compounds were used to synthesize probes for the adenosine receptors by functionalization with a fluorescent moiety .

Biochemical Pathways

The compound affects the adenosine receptor pathways. Different affinity and selectivity profiles were observed towards hA1, hA2A, and hA3 adenosine receptors . In particular, fluorescent compounds behave as dual hA2A/hA3 ligands . The preferred binding mode at the single receptor was driven by the substitution present at the 5 position .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is a pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl thiol, which is synthesized from 4-butoxyaniline and 2-chloro-5-nitrobenzoic acid. The second intermediate is N-(2,5-dimethylphenyl)acetamide, which is synthesized from 2,5-dimethylaniline and acetic anhydride. These two intermediates are then coupled using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the final product.", "Starting Materials": [ "4-butoxyaniline", "2-chloro-5-nitrobenzoic acid", "2,5-dimethylaniline", "acetic anhydride", "N,N'-dicyclohexylcarbodiimide (DCC)" ], "Reaction": [ "Synthesis of pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl thiol:", "Step 1: 4-butoxyaniline is reacted with 2-chloro-5-nitrobenzoic acid in the presence of a base such as potassium carbonate and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the corresponding amide intermediate.", "Step 2: The amide intermediate is then reduced using a reducing agent such as sodium dithionite to form the pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl thiol intermediate.", "Synthesis of N-(2,5-dimethylphenyl)acetamide:", "Step 1: 2,5-dimethylaniline is reacted with acetic anhydride in the presence of a base such as sodium acetate to form the corresponding acetamide intermediate.", "Step 2: The acetamide intermediate is then purified using column chromatography to obtain the pure N-(2,5-dimethylphenyl)acetamide.", "Coupling of the two intermediates:", "The pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl thiol intermediate and N-(2,5-dimethylphenyl)acetamide are coupled using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine to form the final product, 2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(2,5-dimethylphenyl)acetamide." ] } | |

CAS番号 |

1224010-60-9 |

製品名 |

2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(2,5-dimethylphenyl)acetamide |

分子式 |

C27H28N6O2S |

分子量 |

500.62 |

IUPAC名 |

2-[[11-(4-butoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]-N-(2,5-dimethylphenyl)acetamide |

InChI |

InChI=1S/C27H28N6O2S/c1-4-5-14-35-21-10-8-20(9-11-21)23-16-24-26-29-30-27(32(26)12-13-33(24)31-23)36-17-25(34)28-22-15-18(2)6-7-19(22)3/h6-13,15-16H,4-5,14,17H2,1-3H3,(H,28,34) |

InChIキー |

LOCKHSJQEPWXAJ-UHFFFAOYSA-N |

SMILES |

CCCCOC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC(=O)NC5=C(C=CC(=C5)C)C)C3=C2 |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4-{[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]carbamoyl}benzoate](/img/structure/B2796377.png)

![8-((2,5-Dimethylphenyl)sulfonyl)-4-(mesitylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2796381.png)

![2-{[2,2'-bithiophene]-5-yl}-S-(3-fluorophenyl)-2-hydroxyethane-1-sulfonamido](/img/structure/B2796385.png)

![N-[[4-(4-fluorophenyl)-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide](/img/structure/B2796386.png)

![2-[4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2796389.png)

![(1s,4s)-N-phenyl-7-azabicyclo[2.2.1]heptane-7-carboxamide](/img/structure/B2796398.png)